2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-phenylacetamide
Description
This compound features a bicyclic pyrido[2,3-e][1,2,4]thiadiazine core with a 1,1-dioxido group, a phenyl substituent at the 4-position, and an acetamide side chain linked to a phenyl group. The sulfone group (dioxido) enhances electron-withdrawing properties, while the phenyl and acetamide moieties contribute to its hydrophobic and hydrogen-bonding capabilities, respectively. The pyrido-thiadiazine system is a heterocyclic scaffold known for pharmacological relevance, particularly in modulating enzyme targets such as kinases or ion channels .
Properties
IUPAC Name |
2-(1,1-dioxo-4-phenyl-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c25-19(22-16-8-3-1-4-9-16)14-23-15-24(17-10-5-2-6-11-17)20-18(28(23,26)27)12-7-13-21-20/h1-13H,14-15H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUAVKYLQIRIVGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N(S(=O)(=O)C2=C(N1C3=CC=CC=C3)N=CC=C2)CC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a pyridopyrimidine moiety have been known to inhibit enzymes like dihydrofolate reductase (dhfr) and poly (adp-ribose) polymerases-1 (parp-1). These enzymes play crucial roles in DNA synthesis and repair, respectively.
Mode of Action
Pyridopyrimidine drugs are known to inhibit dhfr with high affinity, reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine. This inhibition stops the synthesis of RNA and DNA, leading to cell death.
Biochemical Pathways
Similar compounds have been shown to affect the dna synthesis pathway by inhibiting dhfr. This inhibition disrupts the synthesis of pyrimidine and purine, essential components of RNA and DNA.
Biological Activity
The compound 2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-phenylacetamide , with CAS number 1251632-64-0 , is a member of the pyrido-thiadiazine derivatives. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly as a pharmacological agent. The structural features and biological implications of this compound are discussed below.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 394.4 g/mol . The compound contains a pyrido-thiadiazine core that is known for its diverse biological activities.
Key Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C20H18N4O3S |
| Molecular Weight | 394.4 g/mol |
| CAS Number | 1251632-64-0 |
Biological Activity
Research into the biological activity of this compound has revealed several promising effects:
Anticancer Activity
Studies have indicated that derivatives of pyrido-thiadiazines exhibit moderate to significant anticancer properties against various human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. For instance, compounds structurally related to 2-(1,1-dioxido-4-phenyl...) have shown promising results in inhibiting cell proliferation and inducing apoptosis in these cell lines .
Enzyme Modulation
The compound has been investigated for its role as a positive allosteric modulator of AMPA receptors, which are crucial for synaptic transmission in the central nervous system. In vitro studies demonstrated that certain derivatives enhanced AMPA receptor activity more effectively than standard reference compounds like diazoxide and aniracetam . This suggests potential applications in neuropharmacology.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is also noteworthy. Similar thiadiazine derivatives have been explored for their ability to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain pathways. The structure of 2-(1,1-dioxido-4-phenyl...) may contribute to its efficacy as an anti-inflammatory agent .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific biological targets such as enzymes or receptors. Modifications in its molecular structure can significantly impact binding affinity and selectivity towards these targets. For example:
- Binding Affinity : Changes in substituents on the phenyl or acetamide groups can enhance or reduce the interaction with target proteins.
- Receptor Modulation : The ability to modulate AMPA receptor activity suggests that it may influence neurotransmitter release and neuronal excitability.
Case Studies
Several case studies highlight the effectiveness of similar compounds:
- Study on Anticancer Activity : A series of pyrido-thiadiazine derivatives were tested against various cancer cell lines, showing IC50 values ranging from 10 µM to 50 µM depending on structural variations .
- Neuropharmacological Assessment : In experiments conducted on Xenopus oocytes, certain derivatives demonstrated enhanced AMPA receptor currents, indicating their potential as cognitive enhancers or neuroprotective agents .
Scientific Research Applications
Based on the search results, here's what is known about the compound "2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-phenylacetamide":
Basic Information
- Common Name: this compound .
- CAS Number: 1251632-64-0 .
- Molecular Formula: C20H18N4O3S .
- Molecular Weight: 394.4 .
Potential Applications
The search results suggest that this compound, and related compounds, have potential applications in medicinal chemistry. Specifically, these compounds may:
- Modulate enzyme activity.
- Serve as pharmacological agents.
- Possess anti-inflammatory and anti-cancer properties.
Structural Information
The compound is a pyrido-thiadiazine derivative, containing sulfur and nitrogen in its ring structure, which is of interest in drug design and development.
Synthesis
The synthesis of this compound typically involves multi-step reactions, and specific reaction conditions (temperature, solvent, catalysts) are crucial for optimizing yield and purity.
Reactions
The compound is expected to participate in various chemical reactions due to its functional groups, which is crucial for modifying the compound to enhance its pharmacological properties or to study its mechanism of action.
Related Compounds
Comparison with Similar Compounds
Target Compound
- Core : Pyrido[2,3-e][1,2,4]thiadiazine-1,1-dioxide.
- Substituents : Phenyl at C4, acetamide at C2.
Comparable Compounds
4-(4-Bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide (35) Core: 1,2-Thiazinane-1,1-dioxide (non-fused six-membered ring). Substituents: Bromo-dimethylphenoxy at C3. Synthesis: Ring-opening of 2-thia-1-aza-bicyclo[3.1.0]hexane-2,2-dioxide with 4-bromo-3,5-dimethylphenol in DMAc (66% yield) .
5-Aryl-1,2-thiazinan-3-one-1,1-dioxide (40)
- Core : 1,2-Thiazinan-3-one-1,1-dioxide.
- Substituents : Aryl at C4.
- Synthesis : NaOMe-mediated cyclization followed by Suzuki coupling (74% yield) .
4-m-Tolyl-2H-pyrido[4,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide (USP Compound)
- Core : Pyrido[4,3-e][1,2,4]thiadiazin-3-one-1,1-dioxide (different ring fusion: [4,3-e] vs. [2,3-e]).
- Substituents : m-Tolyl at C4.
- Relevance : Pharmacopeial standard for related impurities .
2-(2-Aryl-4-methyl-1,3,6-trioxooctahydro-7H-4,7-epithiopyrrolo[3,4-c]pyridin-7-yl)-N-arylacetamides (1a–e)
- Core : Pyrrolo[3,4-c]pyridine with epithio and trioxo groups.
- Substituents : Aryl groups at C2 and acetamide.
- Synthesis : Thioacetamide + N-arylmaleimide in 1,4-dioxane (50°C, 12–15 h) .
Substituent Variations
*Inferred from analogous Suzuki coupling in compound 40 .
†Yield for intermediate 36.
Key Structural and Functional Differences
Heterocyclic Core: The target’s pyrido[2,3-e]thiadiazine-dioxide system is distinct from thiazinane (non-fused) or pyrrolopyridine cores. This affects ring strain, electron distribution, and binding pocket compatibility . The USP compound’s pyrido[4,3-e] fusion alters the spatial arrangement of substituents compared to the target’s [2,3-e] system .
Substituent Effects: Phenyl vs.
Synthetic Complexity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
